Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside
Overview
Description
Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside, also known as ethyl thio-galactoside, is a synthetic compound that has been widely used in scientific research. It is a derivative of galactose, a monosaccharide that is commonly found in milk and dairy products. Ethyl thio-galactoside has a unique structure that makes it a useful tool for studying various biological processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside involves the conversion of D-galactose to the desired compound through a series of chemical reactions.
Starting Materials
D-galactose, Ethyl acetate, Hydrogen sulfide, Sodium hydroxide, Acetic anhydride, Ammonium chloride, Sodium borohydride, Methanol, Ethanol, Wate
Reaction
1. D-galactose is converted to D-galactose-1-phosphate using sodium hydroxide and ammonium chloride., 2. D-galactose-1-phosphate is converted to UDP-galactose using UDP-glucose-4-epimerase., 3. UDP-galactose is converted to UDP-thio-galactose using hydrogen sulfide., 4. UDP-thio-galactose is converted to ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside using ethyl acetate, acetic anhydride, and sodium borohydride., 5. The final product is purified using a combination of methanol, ethanol, and water.
Mechanism Of Action
Ethyl thio-galactoside binds to specific carbohydrate-binding proteins through its galactose moiety. This binding can induce conformational changes in the protein, leading to altered activity or function. Ethyl thio-galactoside can also inhibit the binding of other carbohydrates to the protein, thereby blocking its activity.
Biochemical And Physiological Effects
Ethyl thio-galactoside has been shown to affect various biological processes, including cell adhesion, migration, and signaling. It can also modulate the activity of enzymes and other proteins that are involved in carbohydrate metabolism and recognition. Ethyl thio-galactoside has been used to study the role of carbohydrates in cancer cell biology, inflammation, and immune response.
Advantages And Limitations For Lab Experiments
Ethyl thio-galactoside has several advantages as a molecular probe for scientific research. It is a small and stable molecule that can be easily synthesized and purified. It has a high affinity and specificity for certain carbohydrate-binding proteins, making it a useful tool for identifying and characterizing these proteins. However, Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside thio-galactoside has some limitations as well. Its binding affinity and specificity can vary depending on the protein and the experimental conditions. It may also have off-target effects on other proteins or cellular processes.
Future Directions
There are several future directions for research on Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside thio-galactoside. One area of interest is the development of new derivatives or analogs with improved binding affinity and specificity for certain carbohydrate-binding proteins. Another area of research is the use of Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside thio-galactoside as a therapeutic agent for diseases that involve carbohydrate-protein interactions, such as cancer and inflammation. Additionally, the role of carbohydrates in various biological processes is still not fully understood, and further research using Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside thio-galactoside could provide new insights into these processes.
Scientific Research Applications
Ethyl thio-galactoside has been used as a molecular probe to study various biological processes such as protein-protein interactions, enzyme kinetics, and carbohydrate recognition. It is a useful tool for identifying and characterizing specific carbohydrate-binding proteins, such as lectins and antibodies. Ethyl thio-galactoside has also been used to study the role of carbohydrates in cell adhesion, migration, and signaling.
properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKHCZSFYJVMF-SPFKKGSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857962 | |
Record name | Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside | |
CAS RN |
95074-13-8 | |
Record name | Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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